Calcitriol

描述

. It plays a crucial role in maintaining calcium and phosphate levels in the blood, promoting healthy bones and teeth. Calcitriol is synthesized in the kidneys and is essential for the absorption of calcium from the digestive tract.

作用机制

Target of Action

Calcitriol, also known as 1,25-dihydroxycholecalciferol, is the active form of vitamin D . It primarily targets the vitamin D receptor (VDR) in various cells and tissues, including the kidneys, parathyroid glands, intestines, and bones . The VDR is a nuclear receptor that, when activated by this compound, modulates the expression of numerous genes .

Mode of Action

This compound binds to and activates the VDR in the nucleus of the cell, leading to an increase in the expression of many genes . This interaction results in various physiological changes, including the regulation of plasma calcium levels . This compound enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system .

Biochemical Pathways

This compound is involved in the regulation of plasma concentrations of ionized calcium and phosphate by modulating their renal excretion, intestinal absorption, and calcium bone mobilization . It is produced in the body after a series of conversion steps of 7-dehydrocholesterol from exposure to UV light . 7-dehydrocholesterol is converted to Vitamin D3 in the skin, which is then converted to Calcifediol in the liver and kidneys. Calcifediol undergoes hydroxylation to form this compound via 1α-hydroxylase (CYP27B1) activity .

Pharmacokinetics

This compound is rapidly absorbed from the intestine . Peak serum concentrations are reached within 3 to 6 hours following oral administration of single doses . It is metabolized in the kidneys and has an elimination half-life of 5–8 hours in adults . Excretion occurs through the feces (50%) and urine (16%) .

Result of Action

This compound has a broad range of molecular and cellular effects. It plays a key role in plasma calcium regulation, enhancing absorption of dietary calcium and phosphate from the gastrointestinal tract, promoting renal tubular reabsorption of calcium in the kidneys, and stimulating the release of calcium stores from the skeletal system . It also has been demonstrated to increase energy efficiency by suppressing UCP2 expression, which is modulated by signaling pathways of classical nuclear receptors (nVDR), where this compound acts as a natural ligand . There is also evidence that this compound modulates the action of cytokines and may regulate immune and inflammatory response, cell turnover, cell differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, lifestyle factors such as smoking, body mass index (BMI), exercise, and micronutrients taken from the diet (vitamin D and calcium) can affect the bioavailability of calcium, which in turn can influence the action of this compound . Furthermore, this compound synthesis can be stimulated by conditions such as parathyroid hormone (PTH), hypocalcemia, and hypophosphatemia, all of which up-regulate CYP27B1 .

生化分析

Biochemical Properties

Calcitriol interacts with various enzymes and biomolecules. Its synthesis and degradation depend on the expression and activity of CYP27B1 and CYP24A1 cytochromes, respectively . Factors that modify these cytochromes’ expression and/or activity include this compound itself, parathyroid hormone, fibroblast growth factor 23, cytokines, calcium, and phosphate .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to have effects on various types of cells, including those in the heart .

Molecular Mechanism

The molecular mechanism of this compound involves its actions as a steroid hormone mediated through the vitamin D receptor (VDR), which is a high-affinity ligand-activated transcription factor . This interaction leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in a study of patients with secondary hyperparathyroidism, alterations in the calcium-parathyroid hormone curve were observed after six months of intravenous this compound therapy .

Metabolic Pathways

This compound is involved in the vitamin D metabolic pathway, interacting with enzymes such as CYP27B1 and CYP24A1 . It can also affect metabolic flux or metabolite levels .

Subcellular Localization

Given its role as a steroid hormone, it is likely that this compound exerts its effects in the nucleus where it binds to the vitamin D receptor and influences gene expression .

准备方法

Synthetic Routes and Reaction Conditions: Calcitriol can be synthesized through a series of chemical reactions starting from cholesterol. The process involves hydroxylation at specific positions of the cholesterol molecule to produce this compound. This synthesis requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.

Industrial Production Methods: In the pharmaceutical industry, this compound is produced through a combination of chemical synthesis and biotechnological methods. The chemical synthesis involves multiple steps of hydroxylation and purification to obtain the final product. Biotechnological methods may include the use of genetically modified organisms to produce this compound in larger quantities.

化学反应分析

Types of Reactions: Calcitriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and metabolism.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired products are obtained.

Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of this compound, which may have different biological activities and potencies.

科学研究应用

Chemistry: In chemistry, calcitriol is used as a model compound to study the structure-activity relationships of vitamin D analogs. Researchers investigate how modifications to the this compound molecule affect its biological activity and potential therapeutic applications.

Biology: In biology, this compound is essential for studying calcium homeostasis and bone metabolism. It is used to understand the mechanisms by which vitamin D regulates gene expression and cellular functions related to calcium absorption and bone health.

Medicine: Medically, this compound is used to treat conditions such as hyperparathyroidism and hypocalcemia in dialysis patients. It helps to maintain proper calcium levels in the blood and prevent complications associated with calcium imbalance.

Industry: In the industry, this compound is used in the production of dietary supplements and pharmaceuticals. It is also used in research and development of new vitamin D-based therapies.

相似化合物的比较

Calcitriol is compared with other vitamin D metabolites, such as cholecalciferol (vitamin D3) and ergocalciferol (vitamin D2). While cholecalciferol and ergocalciferol are precursors that need to be converted to their active forms in the body, this compound is already in its active form and directly exerts its biological effects. This makes this compound unique in its immediate impact on calcium and phosphate metabolism.

List of Similar Compounds

Cholecalciferol (Vitamin D3)

Ergocalciferol (Vitamin D2)

25-Hydroxyvitamin D3 (Calcifediol)

24,25-Dihydroxyvitamin D3 (Calcitetrol)

生物活性

Calcitriol, the active form of vitamin D3, plays a critical role in various biological processes, particularly in calcium homeostasis and bone metabolism. Its biological activity is primarily mediated through the vitamin D receptor (VDR), which influences gene transcription and initiates non-genomic signaling pathways. This article delves into the multifaceted biological activities of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

1. Genomic Actions:

this compound binds to VDR, forming a complex that regulates gene expression by interacting with vitamin D response elements (VDREs) in target gene promoters. This process is crucial for:

- Calcium and Phosphate Metabolism: this compound enhances intestinal absorption of calcium and phosphate, crucial for bone health.

- Bone Remodeling: It promotes osteoblast differentiation and inhibits osteoclast formation, thus supporting bone mineralization and turnover .

2. Non-Genomic Actions:

this compound also initiates rapid signaling cascades independent of gene transcription. These include:

- Activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.

- Modulation of intracellular calcium levels, which can influence various cellular functions .

Biological Effects

This compound's effects extend beyond bone health to include:

- Immune System Regulation: It modulates immune responses by influencing T-cell and B-cell activity, promoting an anti-inflammatory environment .

- Cancer Prevention: this compound exhibits anti-proliferative effects on cancer cells through mechanisms such as apoptosis induction and differentiation promotion. Studies have shown its potential in preventing various cancers, including breast, prostate, and colon cancers .

- Cardiovascular Health: Emerging evidence suggests that this compound may play a role in cardiovascular function by regulating blood pressure and reducing inflammation .

Table 1: Summary of this compound's Biological Activities

| Biological Activity | Mechanism of Action | Implications |

|---|---|---|

| Calcium Absorption | VDR-mediated gene expression | Bone health |

| Immune Modulation | Modulation of T-cell/B-cell activity | Anti-inflammatory effects |

| Cancer Prevention | Induction of apoptosis in cancer cells | Potential therapeutic agent |

| Cardiovascular Regulation | Involvement in blood pressure regulation | Heart health |

Case Studies

Case Study 1: Cancer Treatment with this compound

A study investigated the effects of this compound in patients with advanced prostate cancer. Results indicated that this compound combined with traditional therapies led to improved outcomes compared to standard treatments alone. Patients exhibited reduced tumor progression and enhanced quality of life .

Case Study 2: Immune Response in Chronic Kidney Disease

In patients with chronic kidney disease (CKD), this compound supplementation was associated with improved immune function. The study demonstrated that this compound administration resulted in enhanced T-cell activity, which is often compromised in CKD patients .

Research Findings

Recent research has expanded our understanding of this compound's role in various physiological processes:

- Bone Health: Genetic studies have shown that VDR activation is essential for bone development and mineral metabolism regulation .

- Aging and Disease: The this compound/VDR pathway has been implicated in age-related diseases such as osteoporosis and certain cancers, indicating its potential as a therapeutic target .

属性

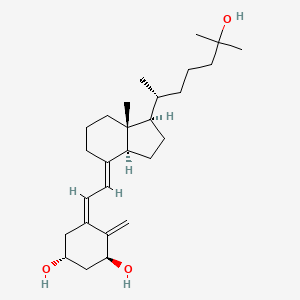

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-NKMMMXOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022722 | |

| Record name | Calcitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index], Solid | |

| Record name | Calcitriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Calcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Slightly sol in methanol, ethanol, ethyl acetate, THF. | |

| Record name | Calcitriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of action of calcitriol in the treatment of psoriasis is accounted for by their antiproliferative activity for keratinocytes and their stimulation of epidermal cell differentiation. The anticarcinogenic activity of the active form of Calcitriol appears to be correlated with cellular vitamin D receptor (VDR) levels. Vitamin D receptors belong to the superfamily of steroid-hormone zinc-finger receptors. VDRs selectively bind 1,25-(OH)2-D3 and retinoic acid X receptor (RXR) to form a heterodimeric complex that interacts with specific DNA sequences known as vitamin D-responsive elements. VDRs are ligand-activated transcription factors. The receptors activate or repress the transcription of target genes upon binding their respective ligands. It is thought that the anticarcinogenic effect of Calcitriol is mediated via VDRs in cancer cells. The immunomodulatory activity of calcitriol is thought to be mediated by vitamin D receptors (VDRs) which are expressed constitutively in monocytes but induced upon activation of T and B lymphocytes. 1,25-(OH)2-D3 has also been found to enhance the activity of some vitamin D-receptor positive immune cells and to enhance the sensitivity of certain target cells to various cytokines secreted by immune cells. A study suggests that calcitriol plays an immunoregulatry role by suppressing the aryl hydrocarbon receptor (AhR) expression in human Th9, a pro-inflammatory CD4 T cell subset. This suppression subsequently leads to repressed expression of BATF, a transcription factor essential for Th9. Calcitriol has also been found to induce monocyte differentiation and to inhibit lymphocyte proliferation and production of cytokines, including interleukin IL-1 and IL-2, as well as to suppress immunoglobulin secretion by B lymphocytes., Ergocalciferol and doxercalciferol (1-hydroxyergocalciferol); cholecalciferol and calcifediol (25-hydroxycholecalciferol); and dihydrotachysterol in their activated forms (1,25-dihydroxyergocalciferol; 1,25-dihydroxycholecalciferol [calcitriol]; and 25-hydroxydihydrotachysterol; respectively), along with parathyroid hormone and calcitonin, regulate serum calcium concentrations; in addition to conversion to the active 1,25-dihydroxycholecalciferol, calcifediol also has intrinsic activity., Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production., Calcitriol appears to act in intestine in manner that is analogous to the way steroid hormones such as estrogens act on target tissues. ... Cytosol of chicken intestinal cells contains a 3.7 S protein that binds calcitriol specifically and with high affinity. Formation of complex with this receptor facilitates transfer of calcitriol to nuclear chromatin. ... Calcitriol stimulates synthesis of RNA and at least two proteins in intestinal mucosa, alkaline phosphatase and a calcium-binding protein. ... It was proposed that the calcium-binding protein is involved in transport of calcium. ... /However/, it has been reported that calcitriol-induced stimulation of intestinal transport of phosphate precedes that of calcium, and it is possible that primary effect of the vitamin is on phosphate rather than calcium transport., The effects of 1,25-dihydroxyvitamin D3 (I) on the human promyelocytic leukemia cell line HL-60 were investigated. I induces the differentiation of HL-60 into mono- and multinucleated macrophage-like cells. Phenotypic change is evident within 24 hours and reaches a plateau at 72-96 hours of incubation. The changes are metabolite-specific and include adherence to substrate, acquisition of the morphological features of mature monocytes, a 4 to 6-fold enhancement in lysozyme synthesis and secretion, increase in the fraction of alpha-naphthyl acetate monocyte-associated cell surface antigens. Treated HL-60 cells acquire the capacity to bind and degrade bone matrix, 2 of the essential functional characteristics of osteoclasts and related bone-resorbing cells. Evidently, vitamin D3 enhances bone resorption and osteoclastogenesis in vivo by promoting the differentiation of precursor cells., For more Mechanism of Action (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (6 total), please visit the HSDB record page. | |

| Record name | Calcitriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, crystalline solid, White crystalline powder | |

CAS No. |

32222-06-3 | |

| Record name | Calcitriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32222-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcitriol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032222063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcitriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcitriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCITRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXC9231JVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Calcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113-114, 111-115 °C, 113 °C | |

| Record name | Calcitriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Calcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。